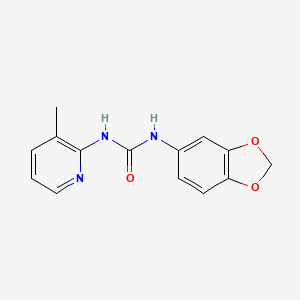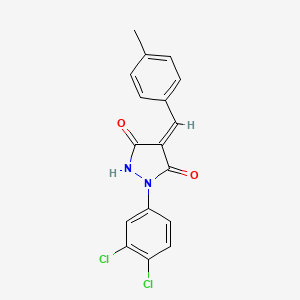
4-(4-ethoxy-3-nitrophenyl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-ethoxy-3-nitrophenyl)-1H-imidazole, commonly known as ENP-I, is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. This compound is a member of the imidazole family and has a unique chemical structure that makes it a valuable tool for researchers.
Mecanismo De Acción
ENP-I works by selectively inhibiting certain enzymes and proteins, which can have a profound effect on cellular processes. This compound has been shown to inhibit the activity of certain kinases, which are important enzymes that play a crucial role in cell signaling pathways.
Biochemical and Physiological Effects:
ENP-I has been shown to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the proliferation of cancer cells, as well as to induce apoptosis, or programmed cell death, in these cells. Additionally, ENP-I has been shown to have anti-inflammatory effects and to modulate the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ENP-I has several advantages for use in lab experiments. This compound is relatively easy to synthesize, and it has a well-characterized mechanism of action. Additionally, ENP-I has been shown to be effective at relatively low concentrations, which can be beneficial in experimental settings.
However, there are also limitations to the use of ENP-I in lab experiments. This compound can be difficult to solubilize, which can limit its effectiveness in certain experimental setups. Additionally, ENP-I has been shown to have some toxicity in certain cell types, which can limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for research involving ENP-I. One potential area of interest is in the development of new cancer therapies based on this compound. Additionally, ENP-I may have potential applications in the treatment of other diseases, such as Alzheimer's and Parkinson's.
Another potential area of research is in the development of new methods for synthesizing ENP-I and related compounds. This could lead to the development of more effective and efficient methods for producing these compounds, which could have a significant impact on their use in scientific research.
Overall, ENP-I is a valuable tool for researchers in a variety of scientific fields. This compound has a well-characterized mechanism of action and has been shown to have a variety of potential applications in the treatment of various diseases. As research in this area continues, it is likely that new and exciting applications for ENP-I will be discovered.
Métodos De Síntesis
The synthesis of ENP-I involves several steps, including the reaction of 4-ethoxy-3-nitrobenzaldehyde with ethyl cyanoacetate to form 4-(4-ethoxy-3-nitrophenyl)-3-buten-2-one. This intermediate is then treated with ammonium acetate and acetic anhydride to form the final product, ENP-I.
Aplicaciones Científicas De Investigación
ENP-I has been widely used in scientific research due to its ability to selectively inhibit certain enzymes and proteins. This compound has been studied for its potential applications in cancer treatment, as well as in the treatment of other diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
5-(4-ethoxy-3-nitrophenyl)-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-2-17-11-4-3-8(5-10(11)14(15)16)9-6-12-7-13-9/h3-7H,2H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSXUVBUUOISDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=CN=CN2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-({[(3-fluorophenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5889440.png)
![6-{[4-chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy}-2-methylpyridazin-3(2H)-one](/img/structure/B5889444.png)

![2-{[4-allyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5889468.png)

![N-[(3-hydroxypyrrolidin-3-yl)methyl]-3'-methoxybiphenyl-3-carboxamide](/img/structure/B5889484.png)





![1-(4-methylphenyl)-2-[(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)thio]ethanone](/img/structure/B5889533.png)
![(2-chloro-6-methylindolo[1,2-c]quinazolin-12-yl)formamide](/img/structure/B5889540.png)
![N-(2,5-dimethylphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5889558.png)